![molecular formula C8H6N4O B038955 2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one CAS No. 116577-81-2](/img/structure/B38955.png)
2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one” is a chemical compound that is part of a class of compounds known as triazolopyrimidines . These compounds have been synthesized and characterized using IR, 1H, 13C NMR, and mass spectral data . They have shown significant biological activities, including α-glucosidase inhibition, anticancer, and antioxidant activities .
Synthesis Analysis
The synthesis of these compounds involves a multicomponent reaction . The specific synthetic methods of triazole compounds have been summarized in various studies . The synthesis often involves the use of various nitrogen sources .Molecular Structure Analysis
The molecular structure of these compounds has been confirmed by single-crystal X-ray diffraction (SXRD) . Triazole, a significant part of these compounds, is a five-member heterocyclic ring containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are multicomponent reactions . These reactions often involve the use of various nitrogen sources .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are related to their structure. The triazole nucleus in these compounds is one of the significant heterocycles that exhibit broad biological activities .Mecanismo De Acción
The mechanism of action of these compounds is related to their significant biological activities. They have shown α-glucosidase inhibition, anticancer, and antioxidant activities . The compounds have shown potent anticancer activity against human lung carcinoma (A549) and human breast cancer (MCF-7) cell lines .
Propiedades
IUPAC Name |
2,3-dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-8-11-10-7-9-5-3-1-2-4-6(5)12(7)8/h1-4H,(H,9,10)(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWMSBXRHWMDDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)NN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


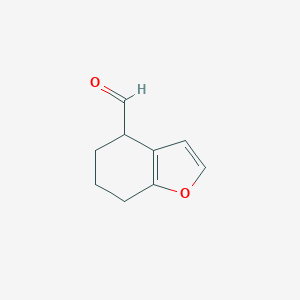
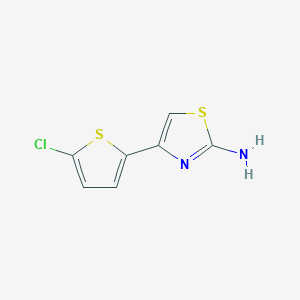
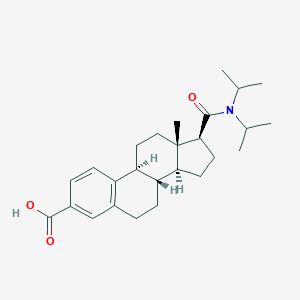


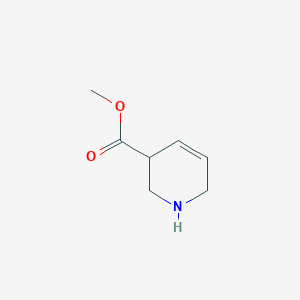
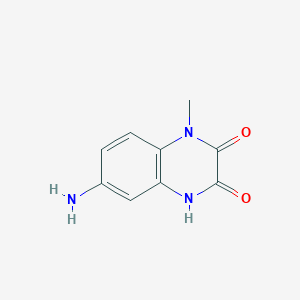
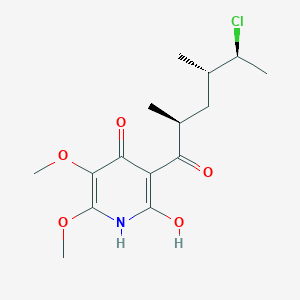
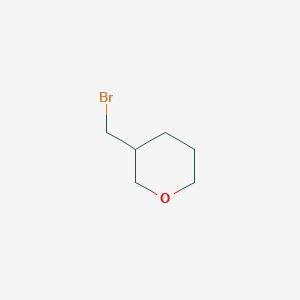
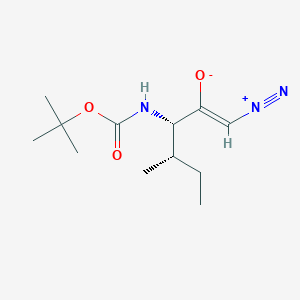
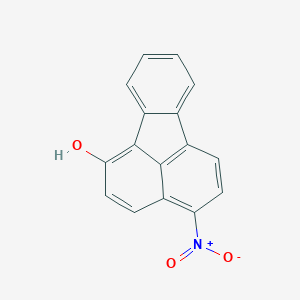
![[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid](/img/structure/B38899.png)
